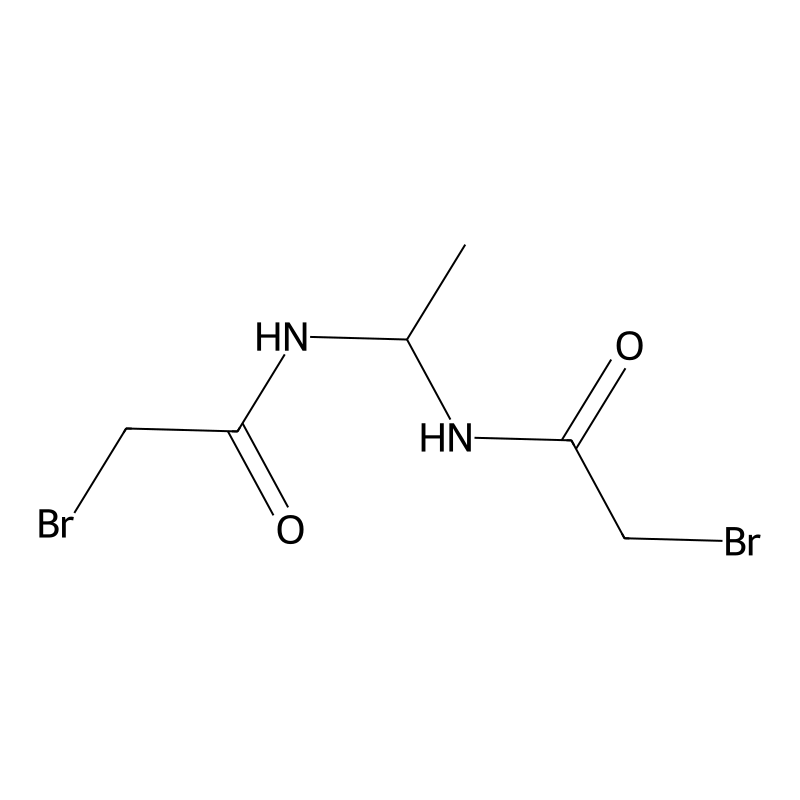

N,N'-Ethylidenebis(2-bromoacetamide)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Science

Scientific Field: Polymer Chemistry

Application Summary: “N,N’-Ethylidenebis(2-bromoacetamide)” is used in the synthesis of water-soluble hyperbranched polymers, which have applications in drug delivery systems and coatings.

Methods of Application: The compound is utilized in atom transfer radical polymerization/self-condensing vinyl polymerization to create hyperbranched poly(N,N-ethylidenebis(N-2-chloroacetyl acrylamide))s (HPECA). The process involves an activation system comprising alkyl chlorine/CuCl/2,2-bipyridine .

Results Summary: The resulting polymer exhibited a high degree of branching with a conversion rate of 67%, molecular weight (Mw) of 13.2 x 10^4, and a degree of branching of 64% at a reaction temperature of 120°C over 168 hours .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: The compound serves as a precursor for N-bromoamide reagents, which are crucial for bromofunctionalization reactions in organic synthesis.

Methods of Application: N,N’-Ethylidenebis(2-bromoacetamide) is used to generate N-bromoamide reagents like N-bromosuccinimide (NBS), which facilitate safer and more convenient bromination reactions compared to molecular bromine .

Results Summary: These reagents have improved the utility of bromination reactions, offering a balance between reactivity and leaving group ability, which is essential for subsequent SN2 displacement reactions .

Application in Material Science

Scientific Field: Material Chemistry

Application Summary: The compound is instrumental in creating novel materials with specific properties, such as increased solubility or reactivity.

Methods of Application: Through controlled polymerization techniques, the compound is transformed into polymers with desired characteristics for various material applications .

Results Summary: The polymers derived from this compound have shown improved solubility and reactivity, making them suitable for a range of material science applications .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Application Summary: “N,N’-Ethylidenebis(2-bromoacetamide)” is explored for its potential in creating prodrugs or drug intermediates with enhanced pharmacokinetic properties.

Methods of Application: The compound’s reactivity with various functional groups allows for the synthesis of drug intermediates that can be further modified to improve drug efficacy and delivery .

Results Summary: Research is ongoing, but preliminary results indicate that derivatives of this compound may lead to improved drug formulations with better absorption and distribution profiles .

Application in Environmental Chemistry

Scientific Field: Environmental Chemistry

Application Summary: This compound is studied for its use in environmental remediation processes, such as the degradation of pollutants.

Methods of Application: The reactivity of “N,N’-Ethylidenebis(2-bromoacetamide)” is harnessed to break down complex organic pollutants into simpler, less harmful compounds .

Results Summary: Experiments have shown that this compound can effectively reduce the concentration of certain pollutants, although further studies are needed to assess its practicality on a larger scale .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: The compound is used as a reagent in analytical procedures to detect or quantify other substances.

Methods of Application: “N,N’-Ethylidenebis(2-bromoacetamide)” reacts with specific analytes, leading to measurable changes that can be quantified using various analytical techniques .

Results Summary: The use of this compound in analytical chemistry has led to the development of sensitive and specific assays for the detection of a range of substances .

N,N'-Ethylidenebis(2-bromoacetamide) is a chemical compound with the molecular formula CHBrNO and a molecular weight of 301.96 g/mol. This compound features two bromoacetamide units linked by an ethylidene bridge, which contributes to its unique reactivity and potential applications in various fields, particularly in organic synthesis and biological research. Its structure allows it to form stable complexes with biological molecules, enhancing its utility in scientific studies .

- Disruption of cell membranes: The bromoethyl groups may interact with and damage the cell membranes of microorganisms, leading to leakage of cellular contents and cell death [].

- Alkylation of biomolecules: The bromoethyl moieties can potentially alkylate essential cellular molecules like proteins and nucleic acids, hindering their function and growth of the microorganism.

N,N'-Ethylidenebis(2-bromoacetamide) primarily undergoes substitution reactions, mainly due to the presence of bromine atoms. These reactions can be classified as follows:

- Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with N,N'-Ethylidenebis(2-bromoacetamide) under mild conditions to replace the bromine atoms.

- Electrophilic Substitution: Electrophiles, including halogens, can react with the compound under specific conditions to introduce new functional groups.

The products formed from these reactions depend on the nature of the substituents. For instance, reacting with an amine may yield a substituted amide, while a reaction with a thiol could produce a thioether.

N,N'-Ethylidenebis(2-bromoacetamide) has been noted for its role in the synthesis of foldamer mimics, which are important in studying protein-protein interactions and developing peptide-based drugs. Its ability to form stable complexes with proteins enhances its potential as a research tool in biochemistry and pharmacology . Additionally, the compound's unique structure may influence its interaction with biological targets, making it valuable for exploring new therapeutic avenues.

The synthesis of N,N'-Ethylidenebis(2-bromoacetamide) typically involves the reaction of bromoacetyl bromide with ethylenediamine. The general procedure includes:

- Reagents: Bromoacetyl bromide and ethylenediamine.

- Conditions: The reaction is usually conducted under controlled temperature and pressure to optimize yield and purity.

- Procedure: The bromoacetyl bromide is added to a solution of ethylenediamine, where it reacts to form N,N'-Ethylidenebis(2-bromoacetamide). Purification may be performed using recrystallization or chromatography techniques to isolate the desired product .

N,N'-Ethylidenebis(2-bromoacetamide) finds applications across various domains:

- Organic Synthesis: It serves as a reagent in the formation of complex organic molecules, particularly foldamers.

- Biological Research: Utilized in studies focusing on protein interactions and drug development.

- Industrial Use: Employed in producing specialty chemicals and pharmaceuticals due to its reactivity and ability to form stable compounds .

Research indicates that N,N'-Ethylidenebis(2-bromoacetamide) interacts effectively with biological macromolecules, which enhances its application in biochemical studies. Its ability to form complexes allows for detailed investigations into protein behavior and interactions. Moreover, ongoing studies are exploring its potential as a scaffold for drug design due to its structural versatility .

N,N'-Ethylidenebis(2-bromoacetamide) can be compared with several similar compounds based on their structural characteristics and reactivity:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N,N'-Ethylenebis(2-chloroacetamide) | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |

| N,N'-Ethylenebis(2-iodoacetamide) | Contains iodine | Higher reactivity compared to bromine |

| N,N'-Ethylenebis(2-fluoroacetamide) | Contains fluorine | Imparts unique properties beneficial for specific applications |

| 1,4-Phenylenebis(2-bromoacetamide) | Aromatic structure | Offers distinct electronic properties |

N,N'-Ethylidenebis(2-bromoacetamide) is distinguished by its specific reactivity patterns and ability to form stable complexes with biomolecules, making it particularly valuable in scientific research compared to these similar compounds .